Butoxycarboxim
Overview
Description
Butoxycarboxim is a carbamate insecticide known for its effectiveness in controlling sucking insects such as aphids, thrips, and spider mites. It is highly soluble in water and non-volatile, making it moderately persistent in soils. The compound is systemic with contact and stomach action, meaning it can be absorbed by plants and act on insects that feed on them .
Mechanism of Action
Target of Action
Butoxycarboxim, also known as Butoxycarboxime, is a carbamate pesticide . The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine into choline and acetic acid .
Mode of Action
This compound acts as an AChE inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE disrupts the normal functioning of the cholinergic nervous system . The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of the postsynaptic membrane, resulting in symptoms of neurotoxicity .
Pharmacokinetics
This compound is highly soluble in water and non-volatile . It can be moderately persistent in soils . Its persistence in water will depend on local conditions . Based on its physico-chemical properties, there is potential for this compound to leach into groundwater .
Result of Action
The result of this compound’s action is the disruption of normal nerve function, leading to symptoms of neurotoxicity . This makes it effective against a variety of pests, including aphids, thrips, and spider mites .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. Its solubility and non-volatility allow it to be used in a variety of environments . Its potential to leach into groundwater is a concern, particularly in areas with high rainfall . It is also moderately toxic to non-target species, including mammals if ingested , and precautions must be taken to avoid exposure to foraging bees or parasitic wasps .
Biochemical Analysis
Biochemical Properties
Butoxycarboxim is known to interact with acetylcholinesterase (AChE), an important enzyme in the nervous system . It acts as an AChE inhibitor , interfering with the enzyme’s ability to break down acetylcholine into choline and acetic acid . This interaction is crucial to its function as an insecticide .
Cellular Effects
This compound’s primary cellular effect is the inhibition of AChE, which can lead to a buildup of acetylcholine in the synapses . This can cause overstimulation of the nervous system, leading to symptoms such as muscle weakness, dizziness, sweating, and slight body discomfort .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of AChE . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, differentiating it from the action of organophosphates .
Temporal Effects in Laboratory Settings
This compound is moderately persistent in soils . Its persistence in water will depend on local conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . While specific threshold effects, toxic effects, or adverse effects at high doses have not been detailed in the literature, it is known that carbamate pesticides like this compound can be moderately toxic to mammals if ingested .
Metabolic Pathways
It is known that carbamates, including this compound, are more rapidly metabolized than organophosphates
Transport and Distribution
This compound is highly soluble in water and non-volatile . Based on its physico-chemical properties, there is potential for it to leach into groundwater
Subcellular Localization
Given its role as an AChE inhibitor, it is likely to be found in locations where AChE is present, such as nerve synapses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butoxycarboxim involves the reaction of 3-methylsulfonyl-2-butanone with methyl isocyanate to form the oxime derivative. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and safety. The final product is often formulated with other compounds to enhance its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Butoxycarboxim undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the oxime group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Butoxycarboxim has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of carbamate insecticides.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Industry: Utilized in agricultural practices to protect crops from pests
Comparison with Similar Compounds
Aldicarb: A structural isomer of Butoxycarboxim, also a carbamate insecticide.
Carbaryl: Another carbamate insecticide with a broad control spectrum.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to be highly effective against a range of sucking insects while being moderately toxic to mammals. Its systemic action and moderate persistence in the environment make it a valuable tool in integrated pest management .
Properties
IUPAC Name |
[(E)-3-methylsulfonylbutan-2-ylideneamino] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJBHIROCMPUKL-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NOC(=O)NC)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/OC(=O)NC)/C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
Record name | Butoxycarboxim | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4030 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Readily soluble in polar organic solvents; slightly soluble in non-polar solvents; solubility (g/l @ 20 °C): in chloroform 186, acetone 172, isopropanol 101, toluene 29, carbon tetrachloride 5.3, cyclohexane 0.9, heptane 0.1, In water, 209 g/l @ 20 °C | |
Record name | BUTOXYCARBOXIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 g/cu cm @ 20 °C | |
Record name | BUTOXYCARBOXIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000002 [mmHg], 2.0X10-6 mm Hg @ 20 °C /Technical/ | |
Record name | Butoxycarboxim | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4030 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BUTOXYCARBOXIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/ | |
Record name | BUTOXYCARBOXIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystal | |
CAS No. |
34681-23-7 | |
Record name | Butoxycarboxim | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTOXYCARBOXIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85-89 °C /Technical/ | |
Record name | BUTOXYCARBOXIM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butoxycarboxim?
A1: this compound, like other carbamate insecticides, acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] By inhibiting AChE, this compound disrupts the breakdown of the neurotransmitter acetylcholine, leading to a buildup of acetylcholine in the synapse and continuous nerve stimulation. This ultimately results in paralysis and death in target organisms like mites.
Q2: Are there any known resistance mechanisms to this compound in mites?
A3: While the provided abstracts don't mention specific resistance mechanisms for this compound, resistance to carbamate insecticides often arises from mutations in the AChE gene. [] These mutations can reduce the binding affinity of the insecticide to the enzyme, rendering it less effective.
Q3: How is this compound typically formulated for agricultural use?
A4: While the provided abstracts don't delve into specific formulation details, one study mentions a this compound-containing composition for preventing tomato bacterial wilt. [] This composition includes ingredients like xanthommatin, glycerol, and synergists like dialkyldiphenylamine and manganese sulfate. This suggests that this compound can be incorporated into various formulations, potentially alongside other active ingredients and adjuvants, to enhance its efficacy and stability.
Q4: Are there any analytical methods for detecting and quantifying this compound residues?
A5: Yes, research indicates that this compound can be analyzed using high-performance liquid chromatography (HPLC) coupled with tandem detection methods like photodiode array and fluorescence detectors. [] This technique allows for sensitive and specific quantification of this compound residues in various matrices, including water samples.
Q5: What are the potential environmental impacts of using this compound?
A6: While the provided abstracts don't specifically address the environmental impact of this compound, it's important to note that carbamate insecticides can potentially affect non-target organisms. [] Further research is needed to assess the ecotoxicological effects of this compound, its persistence in the environment, and potential risks to beneficial insects, aquatic life, and other non-target species.
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